molecular formula C25H20N3NaO6S B1175322 Alginic acid calcium sodium salt CAS No. 12698-40-7

Alginic acid calcium sodium salt

Cat. No.: B1175322
CAS No.: 12698-40-7
InChI Key:
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Description

Alginic acid calcium sodium salt is a naturally occurring polysaccharide derived from brown algae. It is a hydrophilic compound that forms a viscous gum when hydrated. The compound is known for its ability to bind with calcium and sodium ions, resulting in the formation of alginates. These alginates are widely used in various industries due to their unique properties, such as biocompatibility, non-toxicity, and biodegradability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alginic acid is extracted from brown seaweeds using a series of chemical processes. The seaweed is first treated with dilute hydrochloric acid to remove impurities. The alginic acid is then extracted using sodium carbonate, resulting in the formation of sodium alginate. To obtain alginic acid calcium sodium salt, calcium chloride is added to the sodium alginate solution, causing the precipitation of calcium alginate .

Industrial Production Methods: In industrial settings, the extraction process involves soaking the seaweed in water or diluted acid, followed by treatment with sodium carbonate. The resulting sodium alginate is then precipitated using calcium chloride. The precipitate is further purified and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Alginic acid calcium sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Alginic acid calcium sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alginic acid calcium sodium salt involves its ability to form gels and viscous solutions. When dissolved in water, the compound interacts with calcium ions to form a gel-like structure. This property is utilized in various applications, such as drug delivery, where the gel can encapsulate active ingredients and release them in a controlled manner .

Comparison with Similar Compounds

Uniqueness: Alginic acid calcium sodium salt is unique due to its ability to form gels in the presence of calcium ions, making it highly valuable in applications requiring controlled release and encapsulation. Its combination of solubility and gel-forming properties sets it apart from other similar compounds .

Properties

IUPAC Name

calcium;sodium;6-[2-carboxylato-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O19.Ca.Na/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29;;/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31);;/q;+2;+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIUPNZUZCGXCA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Na+].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23CaNaO19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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